N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide
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Overview
Description
N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide is a complex organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a propylcyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the morpholine derivative. One common method involves the reaction of 4-morpholinyl aniline with a suitable acylating agent to form the intermediate product. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2,5-Diethoxy-4-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)phenyl]benzamide
- N-[2,5-Diethoxy-4-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)phenyl]-4-methoxybenzamide .
Uniqueness
N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its morpholine ring and propylcyclohexanecarboxamide moiety contribute to its versatility and potential for diverse applications .
Properties
Molecular Formula |
C20H30N2O2 |
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Molecular Weight |
330.5 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-4-propylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H30N2O2/c1-2-5-16-8-10-17(11-9-16)20(23)21-18-6-3-4-7-19(18)22-12-14-24-15-13-22/h3-4,6-7,16-17H,2,5,8-15H2,1H3,(H,21,23) |
InChI Key |
APMZNTQUCHYISM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
Origin of Product |
United States |
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